(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole
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Overview
Description
(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), but there are also metal-free synthetic routes available .
Industrial Production Methods
Industrial production of this compound often employs scalable and eco-friendly methods. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions . These methods are designed to minimize waste and reduce the use of toxic reagents.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while reduction can produce amines or alcohols.
Scientific Research Applications
(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (3AS,6aS)-hexahydrofuro[3,4-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with the nitrogen and oxygen atoms in different positions.
Thiazole: Contains sulfur instead of oxygen in the ring.
Uniqueness
(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both furan and isoxazole rings allows for diverse reactivity and potential for multiple biological activities .
Properties
IUPAC Name |
(3aS,6aS)-2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,2]oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4-2-7-3-5(4)8-6-1/h4-6H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKZFZHXYVWMME-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2ON1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@H]2ON1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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